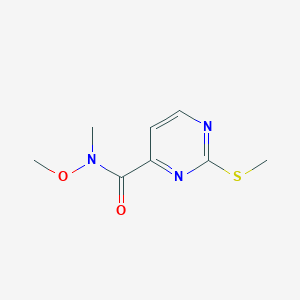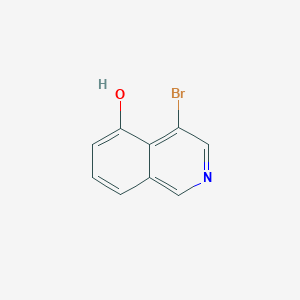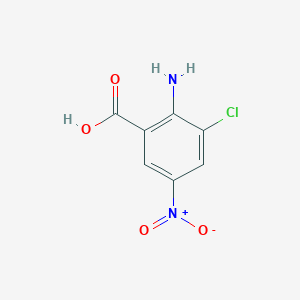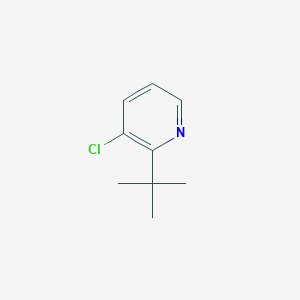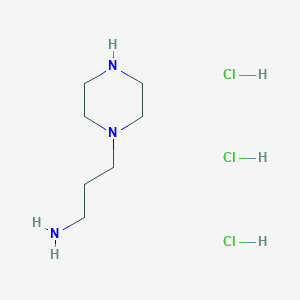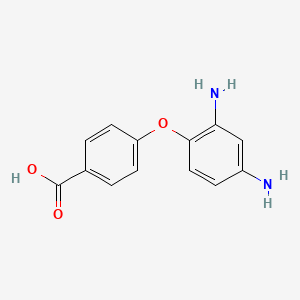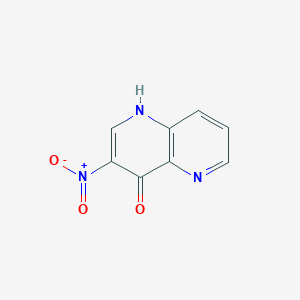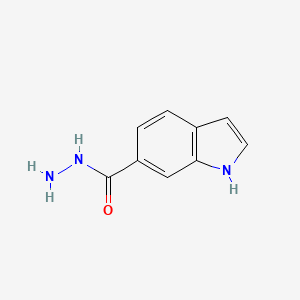
7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Descripción general
Descripción
7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. The compound is a potent inhibitor of various enzymes and is used in the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis of Anticoccidial Drugs
7-Bromo-4-chloro-2-(chloromethyl)quinazoline serves as an important intermediate in the synthesis of the anticoccidial drug halofuginone. This synthesis involves a multi-step process including bromination, reduction, condensation, and cyclization, with an overall yield of 60% under optimized conditions (Hua Lan-ying, 2009).
Development of EGFR Inhibitors for Cancer Treatment
This compound derivatives have been explored for their potential as EGFR inhibitors, which could serve as targeted anticancer agents. These derivatives have shown efficacy in inhibiting EGFR and have been tested for their cytotoxicity against human cancer cell lines (Heba Abdelrasheed Allam et al., 2020).
Antifungal Applications
The synthesis of novel quinazolin-4-one derivatives containing this compound and their metal complexes has been studied for potential antifungal applications. These compounds have demonstrated significant antifungal activity (R. Vashi & S. Patel, 2009).
Photophysical Properties for Material Science
Studies on the photophysical properties of polycarbo-substituted quinazolines derived from this compound have been conducted. These properties are crucial for applications in material science, particularly in the development of novel materials with specific light absorption and emission characteristics (M. Mphahlele et al., 2015).
Antibacterial and Antimicrobial Activities
Research has also focused on the synthesis of this compound derivatives for antibacterial and antimicrobial applications. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, showing promising results in inhibiting growth and proliferation (P. Chaitanya et al., 2018).
Propiedades
IUPAC Name |
7-bromo-4-chloro-2-(chloromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-1-2-6-7(3-5)13-8(4-11)14-9(6)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCGXDCXSPKGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621777 | |
| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
573681-19-3 | |
| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)
